Ethyl 5-Ethoxy-2-thiophenecarboxylate
Description
Ethyl 5-ethoxy-2-thiophenecarboxylate is a thiophene-based ester derivative characterized by an ethoxy group at the 5-position and an ethyl ester moiety at the 2-position of the aromatic heterocycle. Thiophene derivatives are widely utilized in pharmaceuticals, agrochemicals, and materials science due to their electronic tunability and stability. The ethoxy group (–OCH₂CH₃) acts as an electron-donating substituent, enhancing the electron density of the thiophene ring, while the ester group (–COOEt) introduces reactivity for further functionalization. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of bioactive molecules and conjugated polymers .
Properties
CAS No. |
1418117-85-7 |
|---|---|
Molecular Formula |
C9H12O3S |
Molecular Weight |
200.26 g/mol |
IUPAC Name |
ethyl 5-ethoxythiophene-2-carboxylate |
InChI |
InChI=1S/C9H12O3S/c1-3-11-8-6-5-7(13-8)9(10)12-4-2/h5-6H,3-4H2,1-2H3 |
InChI Key |
VAOFPWCLCBNYPE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(S1)C(=O)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogues of ethyl 5-ethoxy-2-thiophenecarboxylate include:
| Compound Name (CAS) | Substituents | Molecular Formula | Molar Mass (g/mol) | Notable Features |
|---|---|---|---|---|
| This compound | 5-OCH₂CH₃, 2-COOEt | C₉H₁₀O₃S | 198.24 | Electron-donating ethoxy, ester at C2 |
| Diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate | 5-NHCOCH₃, 3-CH₃, 2,4-diCOOEt | C₁₃H₁₇NO₅S | 299.34 | Dual ester, polar acetamido, methyl group |
| Ethyl 3-bromo-4-cyano-5-[(2-ethoxy-2-oxoethyl)sulfanyl]thiophene-2-carboxylate (555154-34-2) | 3-Br, 4-CN, 5-SCH₂COOEt, 2-COOEt | C₁₂H₁₃BrN₂O₄S₂ | 401.33 | Electron-withdrawing Br/CN, sulfanyl linker |
| Ethyl 5-acetyl-4-methyl-2-(methylsulfanyl)thiophene-3-carboxylate (555154-34-2) | 5-COCH₃, 4-CH₃, 2-SCH₃, 3-COOEt | C₁₁H₁₄O₃S₂ | 258.36 | Acetyl (electron-withdrawing), thioether |
Substituent Effects on Physicochemical Properties
- Electronic Effects: this compound’s ethoxy group increases electron density at the thiophene ring, favoring electrophilic substitution at positions 3 and 3. In contrast, bromo (Br) and cyano (CN) groups in the 3- and 4-positions () deactivate the ring, directing reactivity to alternative sites . The acetyl group (–COCH₃) in Ethyl 5-acetyl-4-methyl-2-(methylsulfanyl)thiophene-3-carboxylate () withdraws electron density, reducing ring reactivity compared to ethoxy-substituted analogues .
- Solubility and Crystallinity: Diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate () exhibits higher polarity due to dual ester and acetamido groups, enhancing solubility in polar solvents (e.g., DMSO, methanol). This compound, with fewer polar groups, is more soluble in ethyl acetate or dichloromethane . The sulfanyl (–S–) linker and bromo group in ’s compound promote hydrogen bonding (2.554 Å) and van der Waals interactions, leading to a monoclinic crystal system (space group P2₁/c) and higher melting points compared to less substituted derivatives .
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